![molecular formula C18H16N6O B7631299 6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine](/img/structure/B7631299.png)
6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine
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Overview
Description
6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a pyrazine derivative that contains an imidazole moiety and an oxazole ring. It has been synthesized using various methods and has shown promising results in several studies.
Mechanism of Action
The mechanism of action of 6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways in cells. It has also been suggested that it may induce cell death through apoptosis.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been found to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine in lab experiments is its potent biological activity. It has been shown to have several effects on cells and organisms, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. It may be necessary to use lower concentrations or alternative compounds to avoid adverse effects.
Future Directions
There are several potential future directions for research on 6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate its mechanism of action and its efficacy in animal models. Another potential direction is its use as an antibacterial or antifungal agent. It may also be useful in the development of new drugs for treating inflammation or other diseases. Overall, this compound has shown promising results in several studies and warrants further investigation for its potential applications in scientific research.
Synthesis Methods
The synthesis of 6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine has been achieved using various methods. One of the most commonly used methods involves the reaction of 2,6-dichloropyrazine with 5-phenyl-3-(2-methylimidazol-1-yl)oxazole in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. It has been shown to have several biological activities that make it a promising candidate for various applications. For example, it has been found to exhibit potent antitumor activity in several cancer cell lines. It has also been shown to have antibacterial and antifungal activity.
properties
IUPAC Name |
6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-13-20-7-8-24(13)18-12-19-11-17(22-18)21-10-15-9-16(25-23-15)14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIOLOFOBANMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC(=CN=C2)NCC3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine |
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